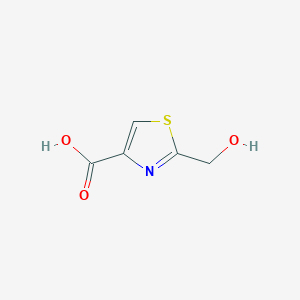

2-(Hydroxymethyl)thiazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWNCBVSNHZJMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635090 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221322-09-4 | |

| Record name | 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Hydroxymethyl)thiazole-4-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiazole derivatives have garnered significant attention due to their diverse biological activities and utility as synthetic intermediates. This guide provides an in-depth technical overview of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (CAS No. 221322-09-4), a bifunctional molecule poised for a wide range of applications, from the synthesis of novel therapeutic agents to the development of advanced functional materials.[1][2]

This document moves beyond a simple recitation of facts, offering insights into the causality behind the compound's properties and its potential applications. As researchers and drug development professionals, understanding the nuanced physical and chemical characteristics of this molecule is paramount to unlocking its full potential.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation upon which all other chemical and physical properties are built.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Physical Properties: A Quantitative Overview

| Property | Value | Source/Comment |

| Molecular Formula | C₅H₅NO₃S | PubChem[1] |

| Molecular Weight | 159.16 g/mol | PubChem[1] |

| CAS Number | 221322-09-4 | PubChem[1] |

| Appearance | White to off-white solid (Expected) | Inferred from similar compounds. |

| Melting Point | Not experimentally determined. A related compound, 2-methylthiazole-4-carboxylic acid, has a melting point of 145-150 °C. | Sigma-Aldrich[3] |

| Boiling Point | Decomposes before boiling at atmospheric pressure (Expected). | Inferred from the presence of carboxylic acid and hydroxyl groups. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents. | General chemical principles. |

| pKa | Not experimentally determined. Expected to be in the range of 3-4 for the carboxylic acid proton. | Inferred from typical pKa values of thiazole carboxylic acids. |

| Storage | 2-8°C, sealed, dry. | MySkinRecipes[2] |

Expert Insights: The presence of both a carboxylic acid and a hydroxyl group suggests that this molecule will exhibit strong intermolecular hydrogen bonding. This will likely result in a relatively high melting point and a preference for polar solvents. The acidic nature of the carboxylic acid and the basic nitrogen in the thiazole ring make the molecule amphoteric, meaning its solubility will be pH-dependent.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the thiazole ring, the carboxylic acid, and the primary alcohol.

Reactivity of the Functional Groups

Caption: Reactivity map of this compound.

-

Carboxylic Acid Group: This is the most reactive site for many common transformations.

-

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions (e.g., Fischer esterification).[4][5] This is a crucial step for modifying the compound's solubility and for use as a protecting group.

-

Amide Formation: Reaction with amines, facilitated by coupling agents (e.g., DCC, EDC), will yield amides. This is a cornerstone of peptide synthesis and the construction of many biologically active molecules.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Decarboxylation: While generally stable, decarboxylation can be induced under harsh thermal conditions, though this is not a facile process for aromatic carboxylic acids.

-

-

Hydroxymethyl Group: The primary alcohol offers another handle for synthetic modification.

-

Oxidation: This group can be oxidized to an aldehyde or further to a carboxylic acid depending on the choice of oxidizing agent.

-

Etherification: Reaction with alkyl halides under basic conditions will form ethers.

-

Esterification: The alcohol can also be acylated to form esters.

-

-

Thiazole Ring: The thiazole ring is an electron-rich aromatic system.

-

The nitrogen atom is basic and can be protonated or alkylated.

-

The ring can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents will influence the position of substitution.

-

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data is essential for confirming the identity and purity of a compound. While a dedicated experimental spectrum for this compound is not widely published, we can predict the key features based on its structure and established spectroscopic principles.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield between 10-13 ppm. Its chemical shift is concentration and solvent dependent.

-

Thiazole Ring Proton (-CH-): A singlet in the aromatic region, likely between 7.5-8.5 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly variable and dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon skeleton:

-

Carbonyl Carbon (-COOH): The most downfield signal, expected in the range of 160-175 ppm.

-

Thiazole Ring Carbons: Two distinct signals in the aromatic region, typically between 110-160 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the aliphatic region, expected around 60-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region.[6][7] This broadness is due to hydrogen bonding.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band typically between 1700-1725 cm⁻¹.[6]

-

O-H Stretch (Alcohol): A broad absorption band around 3200-3500 cm⁻¹, which may be partially obscured by the carboxylic acid O-H stretch.

-

C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid and alcohol.[6]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 159. Key fragmentation patterns would likely involve:

-

Loss of H₂O (m/z 141): From the hydroxymethyl and/or carboxylic acid groups.

-

Loss of COOH (m/z 114): A common fragmentation for carboxylic acids.

-

Loss of CH₂OH (m/z 128): Cleavage of the hydroxymethyl group.

Experimental Protocols: Foundational Synthetic Methodologies

The following are generalized protocols for common reactions involving this compound, based on established organic chemistry principles. Researchers should optimize these conditions for their specific needs.

Protocol 1: Fischer Esterification

Caption: Workflow for a typical Fischer esterification reaction.

-

Dissolution: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the ester product into an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide array of chemical transformations, enabling the synthesis of complex molecular architectures. While a comprehensive experimental dataset for this specific molecule is not yet fully available, its properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups. As research in this area continues, it is anticipated that novel applications for this compound and its derivatives will emerge, further solidifying the importance of thiazole chemistry in scientific advancement.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 221322-09-4 CAS MSDS (4-Thiazolecarboxylic acid, 2-(hydroxymethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability make it a cornerstone for the design of novel therapeutic agents. 2-(Hydroxymethyl)thiazole-4-carboxylic acid, in particular, serves as a versatile building block, offering three points of chemical diversity for the construction of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these synthetic routes, providing detailed, field-proven protocols and a comparative analysis of the available methodologies.

Primary Synthesis Pathway: A Three-Stage Approach

The most direct and widely applicable synthesis of this compound is a three-stage process. This pathway is advantageous due to its convergent nature and the commercial availability of the initial starting materials. The overall strategy involves the synthesis of a key thioamide precursor, followed by the classic Hantzsch thiazole synthesis to construct the heterocyclic core, and finally, a straightforward hydrolysis to yield the target carboxylic acid.

A Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides an in-depth technical guide to the spectroscopic characterization of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (C₅H₅NO₃S, Mol. Wt. 159.17 g/mol ).[1][2] As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this molecule. Predicted spectral data are presented alongside detailed, field-proven experimental protocols, offering researchers and drug development professionals a robust framework for analysis.

Introduction: The Need for Rigorous Characterization

This compound is a bifunctional molecule incorporating a heteroaromatic thiazole ring, a primary alcohol, and a carboxylic acid. This unique combination of functional groups makes it a valuable synthon for the development of novel therapeutic agents and functional materials. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs. The presence of both a hydrogen-bond donor (alcohol) and a hydrogen-bond donor/acceptor (carboxylic acid) allows for diverse molecular interactions, critical for drug-receptor binding and materials science applications.

Given its potential, verifying the precise chemical structure and ensuring the purity of this compound is a non-negotiable prerequisite for any downstream application. Spectroscopic techniques provide a definitive, non-destructive means to achieve this. This guide explains the causality behind data interpretation, grounding the analysis in the fundamental principles of each technique.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the distinct electronic environments of the protons. A polar, aprotic solvent like DMSO-d₆ is the optimal choice as it allows for the observation of exchangeable protons (from -OH and -COOH groups), which are crucial for identifying these functional groups.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its acidic nature. It is expected to appear as a very broad singlet at the far downfield region of the spectrum, typically between 10-13 ppm.[3][4][5][6][7] This signal will disappear upon the addition of a few drops of D₂O, a definitive test for an exchangeable acidic proton.

-

Thiazole Ring Proton (H5): The single proton on the thiazole ring is attached to an sp²-hybridized carbon and is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms. This environment leads to a deshielded signal, predicted to be a sharp singlet in the range of 8.2-8.4 ppm.

-

Methylene Protons (-CH₂OH): These protons are adjacent to both the electron-withdrawing thiazole ring and the electronegative oxygen atom. This dual influence shifts their resonance downfield. They are expected to appear as a singlet around 4.8 ppm.

-

Alcohol Proton (-CH₂OH): The chemical shift of this proton is highly variable and dependent on concentration, temperature, and residual water content due to hydrogen bonding. In DMSO-d₆, it often appears as a broad singlet or a triplet (if coupled to the adjacent CH₂) around 5.5-6.0 ppm. This signal will also disappear upon D₂O exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of a carboxylic acid is significantly deshielded and is expected to appear between 160-170 ppm.[3][4]

-

Thiazole Ring Carbons (C2, C4, C5): These sp² carbons resonate in the aromatic region. The carbon atom situated between the two heteroatoms (C2) is the most deshielded, followed by the carbon bearing the carboxylic acid (C4). The protonated carbon (C5) will be the most shielded of the three. Predicted shifts are approximately: C2 (~169 ppm), C4 (~149 ppm), and C5 (~131 ppm).[8]

-

Methylene Carbon (-CH₂OH): This sp³ carbon, attached to an oxygen atom, will appear in the typical range for a primary alcohol, around 60-65 ppm.[9]

Data Presentation: Predicted NMR Assignments

| Assignment | Predicted ¹H NMR (DMSO-d₆) | Predicted ¹³C NMR (DMSO-d₆) |

| -C OOH | N/A | ~165 ppm |

| -COOH | ~12.5 ppm (s, br, 1H) | N/A |

| Thiazole C 2 | N/A | ~169 ppm |

| Thiazole C 4 | N/A | ~149 ppm |

| Thiazole C 5 | N/A | ~131 ppm |

| Thiazole H 5 | ~8.3 ppm (s, 1H) | N/A |

| -C H₂OH | N/A | ~62 ppm |

| -CH ₂OH | ~4.8 ppm (s, 2H) | N/A |

| -CH₂OH | ~5.8 ppm (s, br, 1H) | N/A |

Trustworthiness: A Self-Validating Experimental Protocol (NMR)

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Instrument Setup: Perform the analysis on a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C. Reference the spectrum to the DMSO-d₆ solvent peak at 39.5 ppm.

-

Validation Step (D₂O Exchange): After initial spectra are acquired, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the signals assigned to the -COOH and -OH protons provides definitive confirmation of their identity.

References

- 1. This compound | C5H5NO3S | CID 23588131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:221322-09-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-(Hydroxymethyl)thiazole-4-carboxylic Acid: A Versatile Heterocyclic Building Block

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Core Identifiers:

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. Molecules incorporating the thiazole nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive effects. The stability of the thiazole ring and its capacity for diverse substitutions make it an attractive building block for the synthesis of novel drug candidates. This guide provides a detailed technical overview of a specific and valuable thiazole derivative, 2-(hydroxymethyl)thiazole-4-carboxylic acid, highlighting its synthesis, properties, and potential applications in drug discovery and development.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development. The following table summarizes key computed and, where available, experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃S | PubChem[1] |

| Molecular Weight | 159.17 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for thiazole ring formation, followed by functional group manipulations. A common and effective strategy involves the Hantzsch thiazole synthesis, a classic condensation reaction.

Proposed Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar thiazole derivatives, is outlined below. This pathway utilizes readily available starting materials and proceeds through a key ester intermediate.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate (Intermediate)

This protocol describes a general procedure for the Hantzsch thiazole synthesis to obtain the ester precursor to the target carboxylic acid.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent such as ethanol.

-

Addition of Reactants: Add equimolar amounts of ethyl bromopyruvate and 2-hydroxyethanethioamide to the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Hydrolysis to this compound

This protocol outlines the final hydrolysis step to yield the desired carboxylic acid.

-

Reaction Setup: Dissolve the purified ethyl 2-(hydroxymethyl)thiazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.

-

Addition of Base: Add an excess of a base, such as sodium hydroxide or lithium hydroxide, to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Work-up and Isolation: Once the reaction is complete, remove the alcohol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3. The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Characterization (Predicted)

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - A singlet for the proton on the thiazole ring (C5-H).- A singlet for the methylene protons of the hydroxymethyl group (-CH₂OH).- A broad singlet for the hydroxyl proton (-OH) of the hydroxymethyl group.- A very broad singlet for the carboxylic acid proton (-COOH). |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (around 160-175 ppm).- Signals for the carbon atoms of the thiazole ring.- A signal for the methylene carbon of the hydroxymethyl group. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).- An O-H stretch from the alcohol (around 3200-3600 cm⁻¹).- C=N and C=C stretching vibrations from the thiazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. |

Applications in Drug Discovery and Development

The structural features of this compound, namely the carboxylic acid and hydroxymethyl groups, provide two reactive handles for further chemical modification. This makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold for Novel Therapeutics

The thiazole core is a privileged scaffold in medicinal chemistry. By modifying the carboxylic acid and hydroxymethyl groups, a diverse library of compounds can be generated. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives, while the hydroxymethyl group can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.

Caption: Potential derivatization pathways.

Potential Biological Activities

Based on the known biological activities of other thiazole carboxylic acid derivatives, this compound and its derivatives could be investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.

-

Anti-inflammatory Agents: Thiazole derivatives have been shown to possess anti-inflammatory properties.

-

Anticancer Agents: The thiazole scaffold is present in some anticancer drugs and experimental compounds.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme targets.

Conclusion and Future Perspectives

This compound is a valuable and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its straightforward, albeit not widely documented, synthesis and the presence of two modifiable functional groups make it an attractive starting material for the generation of compound libraries for biological screening. Further research into the specific biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. The continued exploration of thiazole-based scaffolds remains a promising avenue in the quest for new and effective medicines.

References

The Versatile Thiazole Scaffold: A Deep Dive into the Biological Activity of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Thiazole Nucleus in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological targets, making it a cornerstone in the design of therapeutic agents.[1] Thiazole-containing molecules are found in a wide array of natural products, most notably Vitamin B1 (Thiamine), and are integral to numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[2][3] The versatility of the thiazole nucleus has led to the development of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4][5]

This guide focuses on the derivatives of a specific, highly functionalized building block: 2-(Hydroxymethyl)thiazole-4-carboxylic acid . The presence of both a hydroxymethyl group and a carboxylic acid group at key positions (C2 and C4, respectively) provides reactive handles for extensive chemical modification. This allows for the systematic exploration of the chemical space around the core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, diverse biological activities, and structure-activity relationships of derivatives stemming from this promising scaffold, providing both high-level mechanistic insights and detailed experimental protocols for their evaluation.

Synthetic Strategies: Building the Core and its Analogs

The construction of the thiazole ring is most classically achieved through the Hantzsch thiazole synthesis , a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[6][7] While various methods exist for thiazole synthesis, the Hantzsch reaction remains a primary route for generating highly substituted thiazoles.[8][9]

A plausible synthetic route to the this compound core and its subsequent derivatization is outlined below. The initial Hantzsch synthesis can be followed by modifications at the functional groups to generate a library of diverse compounds. For instance, the carboxylic acid can be converted to esters or amides, while the hydroxymethyl group can be oxidized or etherified.

Caption: General synthetic workflow for the core scaffold and its derivatives.

Section 1: Anticancer Activity

Thiazole derivatives are a significant class of anticancer agents, known to interact with a multitude of biological targets and disrupt pathways essential for tumor growth and proliferation.[4][10] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes like protein kinases.[10][11]

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism by which thiazole-based compounds exert their anticancer effects is through the induction of apoptosis. Many derivatives have been shown to trigger the intrinsic apoptotic pathway by causing mitochondrial depolarization, leading to the release of cytochrome c and the subsequent activation of caspases.[11] Furthermore, these compounds can arrest the cell cycle at various phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[10] For example, studies on certain thiazole-hydrazone derivatives revealed their ability to cause G1-phase arrest and DNA fragmentation, hallmarks of apoptosis.[10]

Caption: Simplified anticancer mechanism of thiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes representative data for thiazole derivatives against various human cancer cell lines.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 15 | (E)-4-(2,4-dichlorophenyl)-2-(2-(4-(trifluoromethyl) benzylidene) hydrazinyl)thiazole | Multiple | < 10 | [10] |

| 4c | Thiazole-triazole hybrid | MCF-7 (Breast) | 2.57 | [12] |

| 4c | Thiazole-triazole hybrid | HepG2 (Liver) | 7.26 | [12] |

| 18 | 3-Nitrophenyl-thiazole | Jurkat (Leukemia) | 2.79 | [10] |

Section 2: Antimicrobial Activity

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent development of new antimicrobial agents with novel mechanisms of action.[3][13] Thiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against both bacteria and fungi.[5][14][15]

Mechanism of Action: Targeting Essential Bacterial Processes

Thiazole-based antimicrobials can act through various mechanisms.[3] Some derivatives function as inhibitors of essential metabolic pathways, for example, by preventing the synthesis of vital nutrients like vitamins.[3] Others target bacterial cell wall synthesis or disrupt the integrity of the cell membrane.[3][14] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their insertion into and disruption of microbial cell membranes.[14]

Caption: Potential antimicrobial targets for thiazole derivatives.

Quantitative Data: In Vitro Antimicrobial Potency

The effectiveness of antimicrobial agents is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Bisthiazole-hydrazone | A. fumigatus (Fungus) | 0.03 | [5] |

| Bisthiazole-hydrazone | K. pneumoniae (Gram-) | 0.03 | [5] |

| Trichloro phenyl thiazole | Bacillus subtilis (Gram+) | Significant Inhibition | [14] |

| Trichloro phenyl thiazole | Escherichia coli (Gram-) | Significant Inhibition | [14] |

Section 3: Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is a key component of numerous chronic diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by targeting key enzymes in inflammatory pathways.[2][16][17]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A well-established mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[16] Certain thiazole derivatives have shown potent inhibitory activity against COX-2 and 5-LOX.[16] Another important target is inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[18] Some thiazole compounds have been shown to bind to the active site of iNOS, blocking its activity and reducing NO production.[18]

Caption: Inhibition of the Arachidonic Acid Pathway by thiazole derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

-

The Carboxylic Acid (C4): This group is often crucial for activity. It can act as a hydrogen bond donor or engage in salt bridge interactions with receptor sites. Esterification or conversion to an amide can drastically alter or, in some cases, abolish activity, highlighting its importance as a key pharmacophoric feature.

-

The Hydroxymethyl Group (C2): This functional group provides another point for hydrogen bonding and can be a site for metabolic modification. Its presence can influence solubility and receptor binding.

-

Substituents on the Ring: The addition of various aryl or alkyl groups at other positions (e.g., C5) can significantly impact potency and selectivity. Lipophilic groups can enhance membrane permeability, while electron-withdrawing or -donating groups can modulate the electronic properties of the thiazole ring, influencing its binding affinity to targets. For instance, the presence of halogenated phenyl rings has been shown to enhance anticancer and anti-inflammatory responses in some series.[2]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19][20]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[11]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[20][21]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24]

Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[23]

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[24]

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[24]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by reading the optical density with a plate reader.[25]

Protocol 3: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[26][27][28]

Methodology:

-

Animal Acclimatization: Use adult rats or mice, acclimatized to laboratory conditions. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[17][26]

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes post-treatment), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[26][28][29]

-

Edema Measurement: Measure the paw volume or diameter immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.[29][30]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Future Perspectives and Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activity, with significant potential in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

-

Lead Optimization: Systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Safety: Advancing promising leads into preclinical animal models to evaluate their efficacy and safety profiles.

References

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. wjpmr.com [wjpmr.com]

- 18. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. atcc.org [atcc.org]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. protocols.io [protocols.io]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. phytopharmajournal.com [phytopharmajournal.com]

- 29. inotiv.com [inotiv.com]

- 30. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Hydroxymethyl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and synthetic chemistry. In the absence of extensive published quantitative solubility data, this document focuses on predicting solubility based on physicochemical properties and provides a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical steps required to accurately assess the solubility of this compound in various common laboratory solvents.

Introduction: Understanding the Molecule

This compound (C₅H₅NO₃S, Molar Mass: 159.16 g/mol ) is a bifunctional molecule featuring both a carboxylic acid and a primary alcohol integrated into a thiazole ring.[1][2][3] The presence of these polar, hydrogen-bonding moieties—the carboxyl group (-COOH) and the hydroxymethyl group (-CH₂OH)—alongside the aromatic thiazole core, dictates its interactions with various solvents. The ability of this compound to act as both a hydrogen bond donor (from the -OH and -COOH groups) and acceptor (via the nitrogen and sulfur atoms in the thiazole ring and the oxygen atoms) is a critical determinant of its solubility profile.

A thorough understanding of a compound's solubility is paramount in the early stages of drug discovery and development.[4][5] Poor solubility can lead to challenges in formulation, reduced bioavailability, and unreliable results in biological assays.[4][5] This guide provides the necessary framework for establishing a robust solubility profile for this compound.

Physicochemical Properties and Predicted Solubility

Table 1: Physicochemical Properties of this compound

| Property | Value/Prediction | Source |

| Molecular Formula | C₅H₅NO₃S | [1][2] |

| Molar Mass | 159.16 g/mol | [1][2] |

| IUPAC Name | 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 221322-09-4 | [1][2] |

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit its highest solubility in these solvents. The carboxylic acid and hydroxymethyl groups can readily form hydrogen bonds with the solvent molecules, facilitating dissolution. The solubility in water will be pH-dependent due to the acidic nature of the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is also anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[6] These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule. Acetonitrile, being less polar, may show moderate solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Solubility is predicted to be low in nonpolar solvents. The high polarity of this compound makes it energetically unfavorable to dissolve in solvents that primarily interact through weaker van der Waals forces.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[7][8] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility, which is crucial for understanding the behavior of a compound in a saturated solution at equilibrium.[7][9] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility.[5][8]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetonitrile, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Samples:

-

Add an excess amount of solid this compound to a glass vial. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Accurately add a known volume of the selected solvent to the vial.

-

Prepare each sample in triplicate to ensure reproducibility.[10]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[10][11] The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration in solution plateaus.[10]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure complete removal of solid particles, either centrifuge the sample and take the supernatant, or filter the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF).[12]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted samples by a validated analytical method, such as HPLC-UV or LC-MS.[12]

-

Calculate the concentration of the dissolved compound in the original supernatant, taking into account the dilution factor. This concentration represents the thermodynamic solubility.

-

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table for easy comparison across different solvents.

Table 2: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |

| Polar Protic | Water (pH ~) | 25 | [Experimental Value] | [Experimental Value] |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | |

| Polar Aprotic | DMSO | 25 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | |

| Nonpolar | Dichloromethane | 25 | [Experimental Value] | [Experimental Value] |

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, its molecular structure strongly suggests high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. This technical guide provides the scientific rationale behind these predictions and, more importantly, a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility using the shake-flask method. By following this self-validating protocol, researchers can generate accurate and reliable solubility data, a critical step in the advancement of research and development involving this compound.

References

- 1. This compound | C5H5NO3S | CID 23588131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 221322-09-4 CAS MSDS (4-Thiazolecarboxylic acid, 2-(hydroxymethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound - CAS:221322-09-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Indispensable Scaffold: A Technical Guide to Thiazole-4-Carboxylic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1] Within this important class of compounds, thiazole-4-carboxylic acid and its derivatives represent a particularly versatile and valuable scaffold. This guide provides an in-depth exploration of the discovery, history, synthesis, and broad-ranging applications of these compounds. We will delve into the foundational synthetic methodologies, provide detailed experimental protocols with causal explanations, and examine their impact on drug discovery and agriculture, supported by mechanistic diagrams and a comprehensive list of authoritative references.

A Historical Perspective: From Vitamin B1 to a Privileged Synthetic Intermediate

The journey of thiazole-4-carboxylic acid is deeply intertwined with the early 20th-century investigations into vitamins and nutritional deficiencies. The elucidation of the structure of thiamine (Vitamin B1), the crucial factor in preventing beriberi, by Robert R. Williams in 1936, marked the first significant encounter with a biologically active thiazole derivative.[1] This discovery not only revolutionized nutritional science but also ignited fervent interest in the chemistry of this novel heterocyclic system.

While the thiazole ring was now known, the specific compound, thiazole-4-carboxylic acid, emerged from the subsequent drive to synthesize and modify this new scaffold. The foundational synthetic route, the Hantzsch thiazole synthesis , reported by Arthur Hantzsch in 1887, provided the essential chemical technology.[2] This reaction, involving the condensation of an α-haloketone with a thioamide, became the workhorse for creating a vast array of thiazole derivatives.

Early patents, such as the one filed by Merck & Co. in 1961 (US3274207A), detailed specific processes for preparing thiazole carboxylic acids from haloalkyl-substituted thiazoles, signaling their growing importance as key chemical intermediates.[3] These early synthetic efforts were aimed at creating analogs of natural products and exploring the structure-activity relationships of this new class of compounds, laying the groundwork for their future applications in medicine and beyond.

Core Synthetic Methodologies: Building the Thiazole-4-Carboxylic Acid Scaffold

The construction of the thiazole-4-carboxylic acid core is predominantly achieved through the venerable Hantzsch synthesis, a testament to its robustness and versatility. Modern variations and other classical methods offer alternative routes, each with specific advantages.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

The Hantzsch synthesis is a powerful and widely used method for the construction of the thiazole ring. For the preparation of thiazole-4-carboxylic acid derivatives, the reaction typically involves the condensation of an ethyl bromopyruvate (an α-haloketone) with a thioamide.

Experimental Protocol: Synthesis of Ethyl 2-Amino-1,3-thiazole-4-carboxylate

This protocol is a representative example of a Hantzsch synthesis for a key precursor to many thiazole-4-carboxylic acid derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol) in ethanol (2 mL).

-

Reaction Execution: Heat the reaction mixture to 70°C and stir for 1 hour.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Workup and Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and dry. The crude product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates a homogeneous reaction environment. Its boiling point is suitable for the mild heating required.

-

Heating to 70°C: The application of heat provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate.

-

Excess Thiourea: Using a slight excess of the less expensive thioamide ensures the complete consumption of the ethyl bromopyruvate, maximizing the yield based on the more complex starting material.

-

Precipitation in Ice-Cold Water: The product, ethyl 2-amino-1,3-thiazole-4-carboxylate, is significantly less soluble in cold water than the starting materials and any potential by-products, allowing for a simple and effective initial purification step.

Diagram: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for a typical Hantzsch thiazole synthesis.

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods are also employed:

-

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form 5-aminothiazoles. While less direct for 4-carboxylic acid derivatives, it offers a different approach to substituted thiazoles.

-

From L-cysteine: More recent methods have utilized readily available starting materials like L-cysteine hydrochloride, which undergoes condensation with formaldehyde, followed by esterification, oxidation, and hydrolysis to yield thiazole-4-carboxylic acid.[5] This approach is advantageous due to the low cost and chirality of the starting material.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole-4-carboxylic acid moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[6]

Inhibition of Xanthine Oxidase: The Case of Febuxostat

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and gout. Its mechanism of action provides an excellent example of the role of the thiazole-4-carboxylic acid scaffold.

Mechanism of Action: Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Febuxostat binds tightly within a channel leading to the molybdenum pterin active site of the enzyme, effectively blocking substrate access. This inhibition reduces the production of uric acid, alleviating the symptoms of gout. The thiazole-4-carboxylic acid group is crucial for anchoring the drug within the active site through a network of hydrogen bonds and other interactions.

Thiazole-4-Carboxylic Acid Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The thiazole scaffold has been successfully incorporated into numerous kinase inhibitors.

Mechanism of Action: Many kinase inhibitors function by competing with ATP for binding to the enzyme's active site. Thiazole-4-carboxylic acid derivatives can be designed to mimic the purine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The carboxylic acid group can form additional interactions or serve as a vector for further chemical modifications to enhance potency and selectivity. For instance, various thiazole derivatives have been developed as potent inhibitors of kinases such as Akt, B-RAF, and EGFR, which are crucial components of signaling pathways that drive cell proliferation and survival.[7][8][9]

Diagram: Generalized Kinase Inhibition by a Thiazole Derivative

Caption: Inhibition of a protein kinase signaling pathway.

Role in Agriculture

Beyond pharmaceuticals, thiazole-4-carboxylic acid derivatives have found significant applications in agriculture, primarily as fungicides.[10][11] They are key intermediates in the synthesis of compounds like Thiabendazole, a broad-spectrum fungicide used to control plant pathogens and for the post-harvest treatment of fruits and vegetables. The unique biological activity of the thiazole moiety contributes to the efficacy of these crop protection agents.

Conclusion and Future Outlook

The journey of thiazole-4-carboxylic acid from a structural component of a vitamin to a versatile building block in modern chemistry underscores its enduring importance. Its robust and well-understood synthesis, coupled with its favorable biological interaction profile, ensures its continued relevance in the development of new therapeutics and agrochemicals. As our understanding of complex biological pathways deepens, the thiazole-4-carboxylic acid scaffold will undoubtedly serve as a starting point for the design of next-generation enzyme inhibitors, modulators of protein-protein interactions, and other novel bioactive agents. The combination of historical precedent, synthetic tractability, and proven biological success makes this compound a truly indispensable tool for researchers and scientists in the chemical and life sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

The Therapeutic Promise of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring molecular framework in a multitude of biologically active compounds.[2] From its presence in the essential vitamin thiamine (B1) to its incorporation in blockbuster drugs, the thiazole nucleus has consistently demonstrated its versatility in engaging with a wide array of biological targets.[3][4] This guide provides an in-depth exploration of the burgeoning therapeutic applications of thiazole derivatives, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics. We will delve into the core areas where thiazole derivatives have shown significant promise: oncology, infectious diseases, inflammation, and neurodegenerative disorders. For each area, we will examine the underlying mechanisms of action, showcase key structure-activity relationships, and provide detailed experimental protocols for their evaluation, thereby equipping scientists with the foundational knowledge to innovate in this exciting field.

I. Thiazole Derivatives in Oncology: A Multi-pronged Assault on Cancer

The development of effective and less toxic anticancer agents remains a paramount challenge in modern medicine. Thiazole derivatives have emerged as a highly promising class of compounds, exhibiting potent antitumor activity through diverse mechanisms of action.[5][6] Several thiazole-based drugs, such as Dasatinib and Ixazomib, have already gained FDA approval, underscoring the clinical translatability of this chemical class.[5]

Mechanisms of Action: Targeting the Hallmarks of Cancer

Thiazole derivatives exert their anticancer effects by modulating a variety of signaling pathways and cellular processes critical for tumor growth and survival.[7][8]

-

Kinase Inhibition: A primary mechanism involves the inhibition of protein kinases, which are often dysregulated in cancer. Thiazole-containing compounds have been shown to effectively target key kinases in oncogenic signaling cascades.[9]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby cutting off the tumor's blood supply.[7][10] One study reported a thiazole derivative with an IC50 value of 0.15 µM against VEGFR-2.[7]

-

PI3K/AKT/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Thiazole derivatives have been developed that effectively block this pathway, leading to the suppression of tumor progression.[9] For instance, one novel thiazole derivative exhibited potent anticancer effects with IC50 values ranging from 0.50–4.75 μM across various cancer cell lines by inhibiting the PI3K/AKT/mTOR pathway.[9]

-

-

Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of the apoptotic cascade.[11]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and disrupting its dynamics is a validated anticancer strategy. Some thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

Caption: Anticancer Mechanisms of Thiazole Derivatives.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [7] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [7] |

| 4m | BxPC-3 (Pancreatic) | 1.69 | [5] |

| 4m | MOLT-4 (Leukemia) | 2.2 | [5] |

| 5b | MCF-7 (Breast) | 0.48 ± 0.03 | [12] |

| 5b | A549 (Lung) | 0.97 ± 0.13 | [12] |

| Compound 9 | HepG-2 (Liver) | 1.61 ± 1.92 µg/mL | [3] |

| Compound 10 | HepG-2 (Liver) | 1.98 ± 1.22 µg/mL | [3] |

| 7c | Various | < 100 µg/mL | [9] |

| 9c | Various | < 100 µg/mL | [9] |

| 11d | Various | < 100 µg/mL | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13][14]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.[15]

-

-

Compound Treatment:

-

Prepare stock solutions of the thiazole derivatives in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole derivatives. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[13]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

II. Thiazole Derivatives as Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new and effective antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the discovery of novel antibiotics and antifungals.[16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms.

-

Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and repair.[16]

-

Disruption of Cell Wall Synthesis: The thiazole ring is a key component of the penicillin nucleus, highlighting its role in inhibiting bacterial cell wall synthesis.

-

Inhibition of Fungal Enzymes: In fungi, thiazole derivatives can inhibit key enzymes such as 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[8]

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 3 | Various Bacteria | 0.23–0.70 mg/mL | [8] |

| Compound 8 | Various Fungi | 0.08–0.23 mg/mL | [8] |

| Compound 9 | Various Fungi | 0.06–0.23 mg/mL | [8] |

| Compound 12 | S. aureus, E. coli, A. niger | 125–150 | [12] |

| Compounds 13 & 14 | Various Bacteria & Fungi | 50–75 | [12] |

| Thiazole Derivative | S. dysenteriae | 125 | [18] |

| Benzothiazole Derivative | E. coli | 12.5-200 | [18] |

| Compound 36 & 37 | B. subtilis, S. aureus, E. coli | 3.39-4.23 µM/mL | [17] |

| Compound 43a | S. aureus, E. coli | 16.1 µM | [16] |

| Compound 43b | A. niger | 16.2 µM | [16] |

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[21]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution:

-

Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of the thiazole derivative stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no drug), and the twelfth well as a sterility control (no bacteria).[19]

-

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 5 µL of the diluted microbial suspension.

-

Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.[19]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth. The results can also be read using a microplate reader.[21]

-

Caption: Broth Microdilution Workflow for MIC Determination.

III. Thiazole Derivatives in the Management of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases, including arthritis, asthma, and cardiovascular disease.[22] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[6]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are largely mediated by their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][17]

-

COX Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are potent pro-inflammatory mediators. Many thiazole derivatives exhibit inhibitory activity against both COX isoforms, with some showing selectivity for COX-2, which is preferentially expressed at sites of inflammation.

-

LOX Inhibition: 5-Lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are also potent inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.

Caption: Anti-inflammatory Mechanism of Thiazole Derivatives.

Quantitative Analysis of Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of representative thiazole derivatives against COX and LOX enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| 6l | 5.55 | 0.09 | 0.38 | |

| 3a | - | - | 0.127 | |

| 16a | - | - | - | [20] |

| 16b | - | - | - | [20] |

| 18f | - | - | - | [20] |

| 13b | - | 12.901 (TNF-α) | 2.294 (IL-6) | [15] |

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric assay for screening COX-2 inhibitors.

Principle: The assay measures the peroxidase activity of COX. The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The supplied probe then reacts with PGG2 to produce a fluorescent product, which can be quantified using a fluorescence plate reader.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the COX Assay Buffer, COX-2 enzyme solution, and Arachidonic Acid substrate solution according to the kit manufacturer's instructions.

-

Dissolve the test thiazole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to the appropriate wells:

-

Enzyme Control (EC): Assay Buffer and COX-2 enzyme.

-

Inhibitor Control (IC): A known COX-2 inhibitor (e.g., Celecoxib), Assay Buffer, and COX-2 enzyme.

-

Sample (S): The test thiazole derivative, Assay Buffer, and COX-2 enzyme.

-

Blank: Assay Buffer only.

-

-

Pre-incubate the plate at 25°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Arachidonic Acid substrate to all wells.

-